1H-pyrido[3,2-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
1H-pyrido[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-7-6-5(9-4-10-7)2-1-3-8-6/h1-4H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKYZRCACCHDGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N=CN2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=O)N=CN2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solid-Phase Synthesis for Regioselective Functionalization
Solid-phase synthesis has emerged as a robust method for constructing pyridopyrimidinone cores with precise regiocontrol. A landmark study demonstrated the use of resin-bound intermediates to assemble trisubstituted pyrido[2,3-d]pyrimidin-4-ones . The protocol begins with immobilizing N-2,6-dichloronicotinoyl-1H-benzotriazole-1-carboximidamide on a solid support, followed by sequential substitutions at the benzotriazole and chloro positions (Fig. 1). This method achieved >90% purity for [2,3-d] analogues, suggesting potential applicability to the [3,2-d] system by altering the nicotinoyl starting material to favor alternative ring fusion.
Critical Parameters :
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Resin Selection : Wang resin demonstrated optimal stability under nucleophilic substitution conditions .
-
Temperature Control : Reactions performed at 60°C minimized side products during chlorine displacement .
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Sequential Functionalization : Benzotriazole substitution preceded chloro displacements to prevent cross-reactivity .
Adapting this method for [3,2-d] derivatives would require redesigning the initial nicotinoyl precursor to orient the pyridine ring’s substituents appropriately. Computational modeling of transition states could guide precursor selection to enforce the desired regiochemistry.
One-Pot Multicomponent Reactions Under Green Conditions
Microwave-assisted and catalyst-driven multicomponent reactions (MCRs) have revolutionized pyridopyrimidine synthesis. A three-component reaction involving 4-aminouracil, malononitrile, and aromatic aldehydes produced pyrido[2,3-d]pyrimidines in 79–95% yields under microwave irradiation or aqueous ethanol with diammonium hydrogen phosphate (DAHP) . The mechanism proceeds via Knoevenagel condensation, Michael addition, and cyclization (Scheme 1). For [3,2-d] targets, substituting 4-aminouracil with a 3-amino isomer could redirect cyclization to form the [3,2-d] ring system.
Optimized Conditions :
| Parameter | Microwave Method | DAHP Method |
|---|---|---|
| Temperature | 120°C | 80°C |
| Time | 5–10 min | 2–4 hr |
| Yield Range | 85–95% | 79–90% |
| Solvent | Solvent-free | Aqueous ethanol |
Notably, DAHP acted as both catalyst and buffer, enabling reactions in aqueous media—a critical advantage for sustainable synthesis . Scaling this approach for [3,2-d] derivatives would necessitate screening amino-uracil regioisomers and adjusting electronic effects of aldehydes to favor the desired cyclization pathway.
Oxidation of Dihydropyridopyrimidine Precursors
Dihydro intermediates serve as versatile precursors for pyridopyrimidinones. A two-step synthesis of 4-substituted pyrido[2,3-d]pyrimidin-4(1H)-ones involved initial condensation of arylidenemalononitriles with 6-aminothiouracil, followed by oxidation using H2O2/AcOH . The dihydro intermediate 3c exhibited 72% analgesic activity, highlighting the pharmacological relevance of this route (Table 1).
Representative Oxidation Outcomes :
| Compound | Oxidizing Agent | Yield (%) | Bioactivity (% Inhibition) |
|---|---|---|---|
| 4a | H2O2/AcOH | 68 | N/A |
| 4b | H2O2/AcOH | 72 | Anti-inflammatory: 65% |
| 4c | H2O2/AcOH | 70 | Analgesic: 72% |
For [3,2-d] targets, substituting 6-aminothiouracil with a 5-amino analogue could position the thione group to direct oxidation toward the [3,2-d] skeleton. Kinetic studies of the oxidation step would be essential to optimize ring aromatization.
Ionic Liquid-Catalyzed Solvent-Free Synthesis
A Brønsted acidic ionic liquid, [DMBSI]HSO4, catalyzed the one-pot synthesis of pyrido[2,3-d]pyrimidines from 6-amino-2-(methylthio)pyrimidin-4(3H)-one, aldehydes, and Meldrum’s acid under solvent-free conditions . This method achieved 79–95% yields in <3 minutes, with the catalyst reused thrice without activity loss (Table 2).
Catalyst Performance :
The ionic liquid’s dual acid-base sites likely facilitate simultaneous activation of aldehyde and Meldrum’s acid . Adapting this to [3,2-d] systems would require evaluating whether the ionic liquid’s acidity sufficiently stabilizes transition states leading to the alternative ring fusion.
Palladium-Catalyzed Cross-Coupling for Functionalization
Late-stage functionalization via Suzuki-Miyaura coupling was demonstrated for pyrido[3,4-d]pyrimidines using Pd(dppf)Cl2 . A representative reaction coupled 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine with 1-methyl-1H-pyrazol-4-ylboronic acid pinacol ester, achieving quantitative conversion in THF/Na2CO3 at 65°C . While developed for [3,4-d] systems, this strategy could install aryl/heteroaryl groups at position 7 of [3,2-d] analogues, provided the chloro precursor is accessible.
Cross-Coupling Optimization :
-
Ligand : Pd(dppf)Cl2 outperformed Pd(PPh3)4 in suppressing homo-coupling .
-
Temperature : 65°C balanced reaction rate and catalyst stability .
Comparative Analysis of Synthetic Routes
The table below evaluates key methods for potential adaptation to [3,2-d] synthesis:
| Method | Yield Range | Regiocontrol | Scalability | Green Metrics |
|---|---|---|---|---|
| Solid-phase | 75–90% | High | Moderate | Low (solvent) |
| Multicomponent | 79–95% | Moderate | High | High |
| Oxidation | 68–72% | Low | Low | Moderate |
| Cross-coupling | >90% | High | High | Low (Pd) |
Multicomponent reactions in ionic liquids or aqueous media offer the most sustainable pathways, whereas cross-coupling provides precise functionalization for structure-activity studies.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The C7 position of 7-chloro-1H-pyrido[3,2-d]pyrimidin-4-one is highly reactive toward nucleophilic substitution due to the electron-withdrawing effect of the pyrimidinone ring.
Mechanism : The chlorine atom at C7 undergoes displacement via a two-step process: (i) base-induced deprotonation of the pyrimidinone NH, (ii) nucleophilic attack by amines or alcohols.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions enable functionalization at C7.
Key Insight : Suzuki-Miyaura coupling introduces aryl/heteroaryl groups, enhancing biological activity (e.g., kinase inhibition ).
Oxidation and Reduction
The pyrimidinone carbonyl group participates in redox reactions.
| Reaction Type | Reagent/Conditions | Product | Outcome | Reference |
|---|---|---|---|---|
| Oxidation | m-CPBA, CH₂Cl₂, 0°C → rt | Pyrido[3,2-d]pyrimidin-4-one sulfoxide | Increased polarity | |
| Reduction | NaBH₄, MeOH | 3,4-Dihydropyrido[3,2-d]pyrimidin-4-one | Loss of aromaticity |
Note : Oxidation of thioether substituents (e.g., at C2) yields sulfoxides/sulfones, altering electronic properties.
Condensation Reactions
The NH group of the pyrimidinone ring reacts with aldehydes to form Schiff bases.
| Reactant | Reagent/Conditions | Product | Application | Reference |
|---|---|---|---|---|
| 1H-Pyrido[3,2-d]pyrimidin-4-one | Benzaldehyde, AcOH, Δ | 4-Oxo-4H-pyrido[3,2-d]pyrimidine-1-carbaldehyde | Fluorescent probes |
Cyclization Reactions
Cyclocondensation with bifunctional reagents generates fused polyheterocycles.
| Reactant | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 7-Hydrazinopyrido[3,2-d]pyrimidin-4-one | Ethyl acetoacetate, EtOH, Δ | Pyrazolo[3,4-e]pyrido[3,2-d]pyrimidin-4-one | 65% |
Mechanism : Intramolecular cyclization via enolate intermediates.
Functional Group Interconversion
Scientific Research Applications
Chemical Structure and Synthesis
1H-pyrido[3,2-d]pyrimidin-4-one is characterized by a fused pyridine and pyrimidine ring system. The synthesis of this compound often involves solid-phase methods or multi-step synthetic pathways that yield high purity products with regioselectivity. For instance, a versatile solid-phase synthesis has been developed using N-2,6-dichloronicotinoyl-1H-benzotriazole-1-carboximidamides as intermediates, which allows for the production of trisubstituted derivatives with desirable properties .
Biological Activities
The biological activities of this compound derivatives are extensive and include:
- Anticancer Activity : Several derivatives have demonstrated potent anticancer effects. For example, compounds designed as EGFR kinase inhibitors showed IC50 values in the nanomolar range, indicating strong inhibitory activity against cancer cell lines . Another study highlighted the ability of certain derivatives to induce apoptosis in A549 lung cancer cells, showcasing their potential as chemotherapeutic agents .
- Antimicrobial Properties : Research has shown that hydrazinyl derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains and fungi. Compounds with specific electron-donating groups at certain positions displayed enhanced activity compared to common reference drugs like Ampicillin and Vancomycin .
- Inhibition of Enzymatic Activity : The compound has been identified as a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in many organisms. This makes it a candidate for treating parasitic infections and certain cancers where DHFR inhibition is beneficial .
Anticancer Research
A notable study involved the synthesis of a series of pyrido[3,2-d]pyrimidin-4-one derivatives that were evaluated for their ability to inhibit EGFR kinase activity. Compound B1 demonstrated an IC50 value of 13 nM against EGFR, indicating its potential as a targeted therapy for cancers associated with EGFR mutations. In vitro assays revealed that B1 effectively reduced cell proliferation and migration in A549 cells, suggesting its applicability in lung cancer treatment .
Antimicrobial Efficacy
Another investigation focused on hydrazinyl derivatives based on the pyrido[3,2-d]pyrimidin-4-one scaffold. These compounds were tested against various gram-positive and gram-negative bacteria as well as fungi. The results indicated that several derivatives exhibited superior antimicrobial activity compared to established antibiotics, particularly those modified with electron-donating groups at specific positions on the phenyl ring .
Comparative Data Table
Mechanism of Action
The mechanism of action of 1H-pyrido[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways These interactions can lead to various biological effects, depending on the specific context and application
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The pyrido-pyrimidinone family encompasses numerous derivatives with variations in ring fusion positions, substituents, and functional groups. Key analogues include:
Key Observations :
- Ring Fusion Position : The biological activity and physicochemical properties vary significantly with the ring fusion position. For example, pyrido[1,2-a]pyrimidin-4-one derivatives exhibit broader pharmacological diversity due to their larger ring system .
- Substituent Effects: Substituents like sulphonamide thio-groups (in benzothieno derivatives) enhance COX-2 binding affinity , while chlorobenzyl groups at the 8-position (pyrido[3,4-d] derivatives) improve kinase selectivity .
Q & A
Q. What are the common synthetic routes for 1H-pyrido[3,2-d]pyrimidin-4-one derivatives?
- Methodological Answer : The synthesis typically involves cyclization reactions using aminonicotinamide precursors. For example, 2-amino-4,6-dimethyl nicotinamide reacts with substituted aryl aldehydes to form dihydropyrido[2,3-d]pyrimidin-4(1H)-ones, which are subsequently oxidized to yield the target compound . One-pot three-component reactions (e.g., using aldehydes, thiourea, and ethyl cyanoacetate) are also efficient, achieving moderate to high yields under microwave or solvent-free conditions .
Q. How are structural variations introduced into the pyrido[3,2-d]pyrimidin-4-one scaffold?
- Methodological Answer : Substituents are introduced via:
- Electrophilic substitution : At the C6 position using halogenation or alkylation agents .
- Side-chain functionalization : Modifying the aryl aldehyde component in condensation reactions (e.g., fluorophenyl or trifluoromethylphenyl groups) .
- Post-synthetic oxidation : Converting thioxo intermediates to oxo derivatives using hydrogen peroxide or other oxidants .
Q. What spectroscopic techniques are critical for characterizing this compound derivatives?
- Methodological Answer :
- NMR : - and -NMR confirm ring substitution patterns and hydrogen bonding in the pyrimidinone core .
- Mass spectrometry (HRMS) : Validates molecular formulas, especially for halogenated derivatives (e.g., Cl or CF substituents) .
- X-ray crystallography : Resolves ambiguities in tautomeric forms (e.g., 1H vs. 3H configurations) .
Advanced Research Questions
Q. How can low yields in one-pot syntheses of pyrido[3,2-d]pyrimidin-4-ones be addressed?
- Methodological Answer : Key strategies include:
- Catalyst optimization : Using Lewis acids (e.g., ZnCl) to accelerate cyclization .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction homogeneity .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while improving purity .
Contradictory results in yield optimization (e.g., solvent-free vs. solvent-based conditions) require systematic screening using Design of Experiments (DoE) .
Q. What computational methods aid in predicting the bioactivity of pyrido[3,2-d]pyrimidin-4-one derivatives?
- Methodological Answer :
- Molecular docking : Predicts binding affinity to targets like myeloperoxidase (MPO) by modeling interactions with the pyrimidinone core .
- QSAR models : Correlate substituent electronic properties (e.g., Hammett constants) with antibacterial activity .
- DFT calculations : Analyze tautomer stability (e.g., 4-oxo vs. 4-thioxo forms) to guide synthetic priorities .
Q. How do structural modifications impact the compound’s pharmacokinetic properties?
- Methodological Answer :
- LogP optimization : Introducing methoxymethyl or cyclopropylmethyl groups improves solubility .
- Metabolic stability : Fluorine substitution reduces CYP450-mediated oxidation, enhancing half-life .
- Bioavailability : Co-crystallization with cyclodextrins or salt formation (e.g., hydrochloride) improves oral absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
